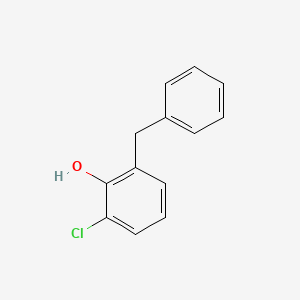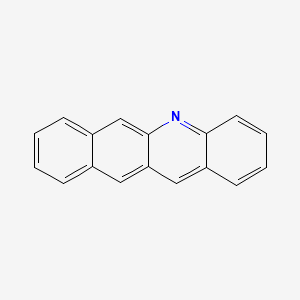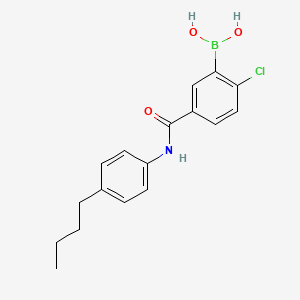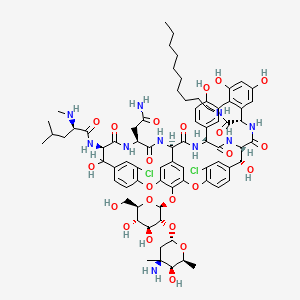
5-hydroxy-6,8-dinitro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by the presence of hydroxy and nitro groups at specific positions on the quinoline ring, which significantly influences its chemical properties and potential applications. Quinolin-2-one derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one typically involves the nitration of 5-hydroxy-1H-quinolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 6 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-6,8-dinitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-hydroxy-6,8-diamino-1H-quinolin-2-one.
Substitution: Formation of various substituted quinolin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-6,8-dinitro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one is largely dependent on its chemical structure. The presence of nitro groups can influence its reactivity and interaction with biological targets. For example, the compound may undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxy-1H-quinolin-2-one: Lacks the nitro groups, making it less reactive in certain chemical reactions.
6,8-dinitro-1H-quinolin-2-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
5-amino-6,8-dinitro-1H-quinolin-2-one: Contains amino groups instead of the hydroxy group, altering its chemical and biological properties.
Uniqueness
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is unique due to the combination of hydroxy and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
31570-98-6 |
|---|---|
Molekularformel |
C9H5N3O6 |
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
5-hydroxy-6,8-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5N3O6/c13-7-2-1-4-8(10-7)5(11(15)16)3-6(9(4)14)12(17)18/h1-3,14H,(H,10,13) |
InChI-Schlüssel |
OKFFTJMTNOFVCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















